molecular formula C9H22ClNO B13766058 3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride CAS No. 64037-42-9

3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride

Cat. No.: B13766058
CAS No.: 64037-42-9
M. Wt: 195.73 g/mol
InChI Key: MFRYYUMHIXMQRN-UHFFFAOYSA-N
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Description

3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an amino group attached to a branched carbon chain. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride typically involves the reductive amination of a suitable ketone or aldehyde with an amine. One common method is the reaction of isopropylamine with acetone, followed by reduction using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) . The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets can vary, but typically involve binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-Methylisopropylamino)-3-methyl-2-butanol hydrochloride is unique due to its branched structure and the presence of both an amino and a hydroxyl group. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

64037-42-9

Molecular Formula

C9H22ClNO

Molecular Weight

195.73 g/mol

IUPAC Name

(3-hydroxy-2-methylbutan-2-yl)-methyl-propan-2-ylazanium;chloride

InChI

InChI=1S/C9H21NO.ClH/c1-7(2)10(6)9(4,5)8(3)11;/h7-8,11H,1-6H3;1H

InChI Key

MFRYYUMHIXMQRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH+](C)C(C)(C)C(C)O.[Cl-]

Origin of Product

United States

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